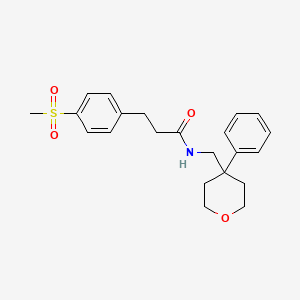
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide, commonly known as DMIDT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in medical research. DMIDT is a thioacetamide derivative, which means that it contains a sulfur atom attached to a carbonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of DMIDT is not fully understood, but studies have suggested that it targets multiple pathways involved in cancer cell growth and survival. DMIDT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells. DMIDT has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
DMIDT has been shown to have several biochemical and physiological effects, including anti-inflammatory and antioxidant activities. Studies have shown that DMIDT can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. These effects make DMIDT a potential candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress.
实验室实验的优点和局限性
DMIDT has several advantages for lab experiments, including its high purity and stability. However, DMIDT has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and researchers may need to use specialized techniques to dissolve and administer DMIDT.
未来方向
There are several future directions for research on DMIDT. One area of interest is the development of DMIDT derivatives with improved properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential of DMIDT as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of DMIDT and its potential applications in cancer therapy.
合成方法
DMIDT has been synthesized using several methods, including the reaction of 2-methyl-3-indolethiol with N-(2,4-dimethoxyphenyl)chloroacetamide in the presence of a base. Another method involves the reaction of 2-methyl-3-indolethiol with N-(2,4-dimethoxyphenyl)acetamide in the presence of sulfur and a base. These methods have been optimized to produce DMIDT in high yields and purity.
科学研究应用
DMIDT has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMIDT has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-19(14-6-4-5-7-15(14)20-12)25-11-18(22)21-16-9-8-13(23-2)10-17(16)24-3/h4-10,20H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRHHXSOCGUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)
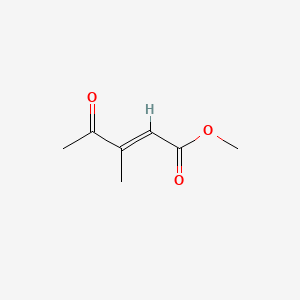
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide](/img/structure/B2854467.png)
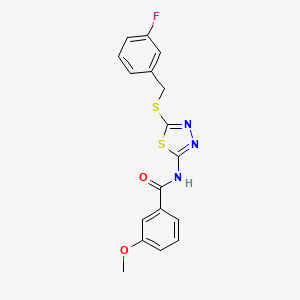

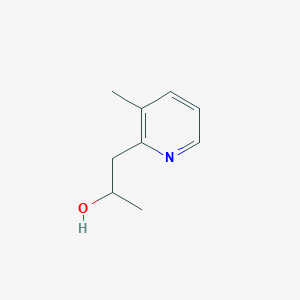
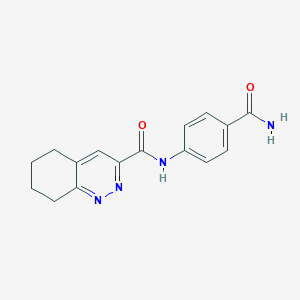

![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)

![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
